4-(3-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
Description
Properties
IUPAC Name |
[4-(3-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c1-18(2)21-15(11-5-3-7-13(19)9-11)17(24)22(18)16(23)12-6-4-8-14(20)10-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXLAVCDSAJTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC(=CC=C2)F)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of halogenated aryl groups (3-chlorophenyl and 3-fluorobenzoyl) and the thione group. Below is a comparison with key analogues:
*Estimated based on molecular formula C₁₈H₁₃ClFN₂OS.
Key Observations :
- Halogen Positioning : The 3-fluorobenzoyl group in the target compound differs from the 4-fluorobenzoyl group in ’s analogue, which may alter steric interactions and electronic effects (e.g., dipole moments) .
- Thione vs.
- Dual Halogenation: The combination of Cl and F may optimize lipophilicity and metabolic stability compared to mono-halogenated derivatives (e.g., ’s 2-(4-FPh)-imidazole) .
Physicochemical and Pharmacological Properties
- Solubility: The thione group and dual halogenation likely reduce aqueous solubility compared to non-thione imidazoles (e.g., ’s derivatives) but improve lipid membrane permeability .
- The 3-chlorophenyl group may enhance hydrophobic interactions in binding pockets .
- Crystal Packing : Isostructural compounds (–6) show that halogen substituents influence molecular conformation and crystal packing, which could affect bioavailability .
Computational and Structural Insights
- Density Functional Theory (DFT) : Studies like those in could predict thermochemical stability, with exact-exchange functionals assessing the thione’s electronic effects .
- X-ray Diffraction : SHELX-based refinements () reveal that halogen positioning (3-Cl vs. 4-F) may induce torsional strain or planar deviations in the imidazole ring .
Q & A
Q. How can continuous flow reactors improve scalability for multi-step syntheses of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
